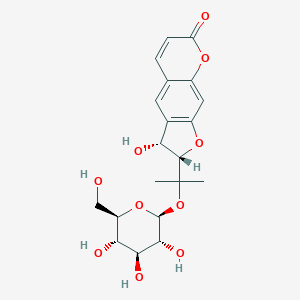
(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
Übersicht
Beschreibung
W-7 Hydrochlorid, auch bekannt als N-(6-Aminohexyl)-5-chlor-1-naphthalinsulfonamidhydrochlorid, ist ein Calmodulin-Antagonist. Es hemmt die Aktivitäten von Myosin-Leichtkettenkinase und Calcium/Calmodulin-abhängiger Phosphodiesterase. Diese Verbindung ist bekannt für ihre Fähigkeit, Apoptose zu induzieren, und hat Antitumoraktivität gezeigt .
Wissenschaftliche Forschungsanwendungen
W-7 Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.
Biology: W-7 Hydrochloride is used to study the role of calmodulin in cellular processes. It helps in understanding the regulation of calcium-dependent pathways.
Medicine: This compound is investigated for its potential therapeutic effects, particularly its antitumor activity. It is also used in research related to cardiovascular diseases due to its ability to relax vascular smooth muscles.
Industry: W-7 Hydrochloride is used in the development of new pharmaceuticals and as a tool in drug discovery
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von W-7 Hydrochlorid beinhaltet die Reaktion von 5-Chlor-1-naphthalinsulfonylchlorid mit 6-Aminohexylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter basischen Bedingungen statt, die durch eine Base wie Triethylamin bereitgestellt werden. Das Produkt wird dann gereinigt und durch Behandlung mit Salzsäure in seine Hydrochloridsalzform umgewandelt .
Industrielle Produktionsmethoden
Die industrielle Produktion von W-7 Hydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um eine effiziente Mischung und Reaktion zu gewährleisten. Das Endprodukt wird strengen Reinigungsschritten unterzogen, einschließlich Umkristallisation und Chromatographie, um eine hohe Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
W-7 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Sulfonamid- und Aminogruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Wasser oder Methanol durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um W-7 Hydrochlorid zu oxidieren.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen zur Bildung verschiedener substituierter Sulfonamide führen .
Wissenschaftliche Forschungsanwendungen
W-7 Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard für die Kalibrierung analytischer Instrumente verwendet.
Biologie: W-7 Hydrochlorid wird verwendet, um die Rolle von Calmodulin in zellulären Prozessen zu untersuchen. Es hilft beim Verständnis der Regulation von Calcium-abhängigen Signalwegen.
Medizin: Diese Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere auf ihre Antitumoraktivität. Es wird auch in der Forschung zu Herz-Kreislauf-Erkrankungen eingesetzt, da es die glatte Gefäßmuskulatur entspannen kann.
Industrie: W-7 Hydrochlorid wird bei der Entwicklung neuer Pharmazeutika und als Werkzeug bei der Medikamentenentwicklung eingesetzt
Wirkmechanismus
W-7 Hydrochlorid entfaltet seine Wirkungen durch Bindung an Calmodulin, ein Calcium-bindendes Botenprotein. Diese Bindung hemmt die Aktivität von Calmodulin-abhängigen Enzymen wie Myosin-Leichtkettenkinase und Phosphodiesterase. Durch die Hemmung dieser Enzyme stört W-7 Hydrochlorid verschiedene zelluläre Prozesse, was zu Effekten wie Apoptose und Muskelentspannung führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trifluoperazin: Ein weiterer Calmodulin-Antagonist mit ähnlichen inhibitorischen Wirkungen auf Calmodulin-abhängige Enzyme.
Calmidazolium: Ein potenter Calmodulin-Inhibitor, der in verschiedenen biochemischen Studien verwendet wird.
Pimozid: Bekannt für seine Calmodulin-antagonistischen Eigenschaften und in der Forschung zu neurologischen Erkrankungen eingesetzt
Einzigartigkeit
W-7 Hydrochlorid ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für Calmodulin und seiner Fähigkeit, Apoptose zu induzieren. Seine strukturellen Merkmale, wie die Naphthalinsulfonamid-Gruppierung, tragen zu seinen unterschiedlichen biologischen Aktivitäten im Vergleich zu anderen Calmodulin-Antagonisten bei .
Eigenschaften
IUPAC Name |
[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKNJYBSHISNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594813 | |
| Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-27-0 | |
| Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


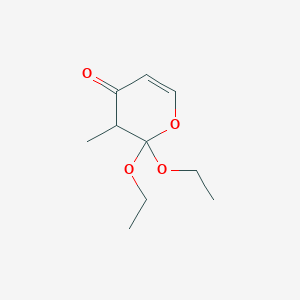
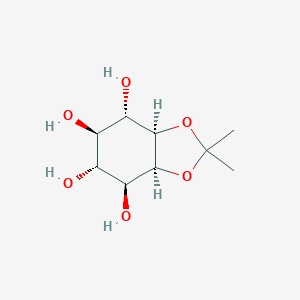




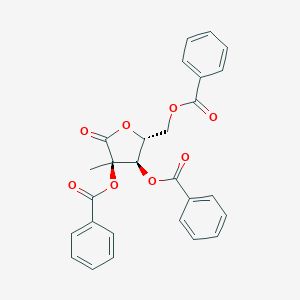


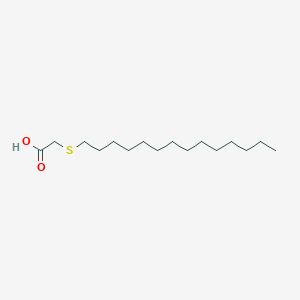
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
